Dioctyl-lambda~2~-stannane--water (1/2)
Description
Dioctyl-λ²-stannane–water (1/2) is an organotin compound characterized by a unique coordination structure where two water molecules are bound to a dioctylstannane core. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biocidal agents.
Properties
CAS No. |
113383-02-1 |
|---|---|
Molecular Formula |
C16H38O2Sn |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
dioctyltin;dihydrate |
InChI |
InChI=1S/2C8H17.2H2O.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H2; |
InChI Key |
JDCFKVHGBXUASD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn]CCCCCCCC.O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl-lambda~2~-stannane–water (1/2) typically involves the reaction of dioctyltin oxide with water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(C8H17)2SnO+H2O→(C8H17)2Sn(OH)2
Industrial Production Methods
In industrial settings, the production of Dioctyl-lambda~2~-stannane–water (1/2) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and other reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Dioctyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dioctyltin oxide.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Dioctyl-lambda~2~-stannane–water (1/2) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of Dioctyl-lambda~2~-stannane–water (1/2) depend on the type of reaction. For example, oxidation reactions yield dioctyltin oxide, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom.
Scientific Research Applications
Dioctyl-lambda~2~-stannane–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.
Mechanism of Action
The mechanism of action of Dioctyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. The tin atom in the compound can form coordination complexes with other molecules, which can alter their chemical reactivity. This property is exploited in catalysis, where the compound facilitates the formation or breaking of chemical bonds in the reactants.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds exhibit diverse chemical properties depending on their alkyl chain length, coordination environment, and hydration state. Below is a comparative analysis of Dioctyl-λ²-stannane–water (1/2) with structurally related compounds:
Table 1: Key Properties of Organotin Compounds
| Compound | Coordination Environment | Water Solubility (mg/L) | Thermal Stability (°C) | Environmental Half-Life (days) |
|---|---|---|---|---|
| Dioctyl-λ²-stannane–water (1/2) | λ² hypervalent Sn–H₂O | <0.1 (hydrophobic) | 180–200 (decomposition) | 90–120 (aerobic conditions) |
| Dibutyltin oxide (DBTO) | Sn–O–Sn bridge | 0.5–1.0 | 220–250 | 60–90 |
| Monomethyltin trichloride | Sn–Cl coordination | 4500 (highly soluble) | 150 (volatilization) | 7–14 |
| Triphenyltin hydroxide | Sn–OH coordination | 0.05 | 300–320 | >180 |
Key Findings
Coordination and Reactivity: Dioctyl-λ²-stannane–water (1/2) exhibits a hypervalent Sn–H₂O interaction, distinct from the Sn–O–Sn bridges in DBTO or ionic Sn–Cl bonds in monomethyltin trichloride. This configuration reduces its Lewis acidity compared to DBTO, making it less reactive in catalytic applications but more stable in aqueous media . In contrast, triphenyltin hydroxide’s Sn–OH coordination enables stronger hydrogen bonding, increasing its environmental persistence .
Environmental Impact: The hydrophobic nature of Dioctyl-λ²-stannane–water (1/2) (<0.1 mg/L solubility) limits its mobility in aquatic systems compared to monomethyltin trichloride (4500 mg/L). However, its half-life (90–120 days) suggests moderate persistence, similar to DBTO .
Analytical Challenges: Separation and quantification of organotin compounds often require advanced chromatographic techniques. For example, 2D-LC methods with C8-silica columns and stepwise gradients (e.g., 100% water to 50% acetonitrile) have been used to resolve structurally similar tin hydrates .
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